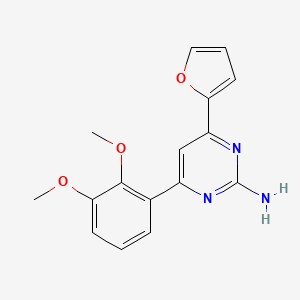

4-(2,3-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine

Description

4-(2,3-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-20-14-6-3-5-10(15(14)21-2)11-9-12(19-16(17)18-11)13-7-4-8-22-13/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIPNWNFGVEGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=CC(=NC(=N2)N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxyaniline and furan-2-carbaldehyde.

Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.

Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the pyrimidine ring.

Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 4-(2,3-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine is in the field of anticancer research. Studies have indicated that pyrimidine derivatives exhibit significant cytotoxic activity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further development as an anticancer agent.

Case Study : A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrimidine derivatives, including this compound, which showed promising results against breast cancer cell lines with IC50 values indicating effective inhibition .

Antimicrobial Properties

Another area of interest is the antimicrobial properties of this compound. Research has shown that certain pyrimidine derivatives can exhibit antibacterial and antifungal activities. The presence of methoxy and furan groups in the structure may enhance its interaction with microbial enzymes or membranes.

Research Findings : In vitro studies demonstrated that this compound displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The furan moiety contributes to the compound's electron-donating ability, which can enhance charge transport properties.

Experimental Results : A recent study explored the use of this compound as a hole transport material in OLEDs, reporting improved device performance due to its favorable energy levels and stability under operational conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

4-(2,3-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the furan ring and the dimethoxyphenyl group. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

4-(2,3-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine, with the CAS number 1354916-60-1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H15N3O3

- Molecular Weight : 297.31 g/mol

- Functional Groups : It contains a pyrimidine ring substituted with a dimethoxyphenyl group and a furan ring, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, potentially affecting pathways related to cancer and inflammation.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

-

In Vitro Studies :

- The compound exhibited significant cytotoxic effects against various cancer cell lines, including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN). For instance, it demonstrated growth inhibition percentages (GI%) of 71.8% and 66.12% against lung carcinoma cells, respectively .

- In another study, it showed moderate inhibition against renal carcinoma cell line RFX 393 with an IC50 value indicating effective cytotoxicity .

- Mechanistic Insights :

Case Study Overview

| Study Reference | Cell Line | Biological Activity | Results |

|---|---|---|---|

| HOP-92 | Anticancer | GI% = 71.8% | |

| NCI-H460 | Anticancer | GI% = 66.12% | |

| RFX 393 | Cytotoxicity | IC50 = 11.70 µM |

Additional Findings

A review on pyrimidine derivatives emphasized their significance in drug design due to their ability to target multiple biological pathways. This compound's unique structure may enhance its binding affinity and selectivity towards specific targets compared to other pyrimidine derivatives .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4-(2,3-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine?

Methodological Answer:

The synthesis typically involves modular pyrimidine ring construction via cyclization reactions or cross-coupling strategies. Key steps include:

- Nucleophilic substitution at the pyrimidine core to introduce the 2-amine group.

- Suzuki-Miyaura coupling to attach the furan-2-yl group at the 6-position, leveraging palladium catalysis for aryl-boron bond formation .

- Friedel-Crafts alkylation or Mitsunobu reactions for functionalizing the 2,3-dimethoxyphenyl moiety at the 4-position.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) are optimized to minimize side products, as seen in analogous pyrimidine syntheses .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent integration and coupling patterns, with methoxy protons resonating at ~3.8–4.0 ppm and furan protons at 6.3–7.4 ppm .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 12–86° for pyrimidine-phenyl planes) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the amine group) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching calculated mass).

Advanced: How do reaction conditions influence yield and purity in multi-step syntheses?

Methodological Answer:

Critical parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may promote hydrolysis; toluene or THF is preferred for coupling reactions to stabilize intermediates .

- Catalyst Systems : Pd(PPh) or PdCl(dppf) for Suzuki coupling, with ligand-to-metal ratios adjusted to prevent Pd black formation .

- Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, 100°C for aryl coupling) minimizes decomposition, as observed in structurally related pyrimidines .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Advanced: What structural features impact biological activity, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

Key SAR determinants include:

- Substituent Electronic Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance solubility and target binding, as seen in antifungal pyrimidine analogs .

- Conformational Flexibility : Dihedral angles >80° between the pyrimidine and furan rings reduce steric hindrance, improving interaction with enzymes like kinases .

- Hydrogen-Bonding Capacity : The 2-amine group participates in N–H⋯O/N interactions critical for antimicrobial activity, validated via microbiological assays against S. aureus and C. albicans .

Experimental SAR Workflow :

Synthesize derivatives with systematic substituent variations.

Test in vitro bioactivity (e.g., MIC for antimicrobials, IC for enzyme inhibition).

Correlate activity trends with computational docking (e.g., AutoDock Vina) to identify binding motifs .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Methodological Answer:

Crystallization challenges include:

- Polymorphism : Multiple crystal forms may arise due to flexible substituents (e.g., furan rotation). Mitigated by slow evaporation from ethanol/water mixtures .

- Weak Intermolecular Interactions : C–H⋯π and C–H⋯O bonds dominate packing, requiring low-temperature (100–150 K) X-ray diffraction to resolve subtle interactions .

- Solvent Inclusion : Co-crystallized solvent molecules (e.g., DMSO) distort unit cell parameters. Solved via solvent-exchange protocols (e.g., hexane vapor diffusion) .

Advanced: How are spectroscopic methods combined to resolve ambiguous structural data?

Methodological Answer:

Ambiguities in NMR or IR data are addressed by:

- 2D NMR Techniques : HSQC and HMBC correlate H-C signals, distinguishing furan C–H couplings from pyrimidine ring protons .

- Vibrational Spectroscopy : IR peaks at ~1600 cm (C=N stretch) and ~1250 cm (C–O–C furan) confirm ring connectivity .

- Density Functional Theory (DFT) : Calculated NMR/IR spectra (e.g., B3LYP/6-31G*) are compared to experimental data to validate proposed conformers .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of fine powders, as pyrimidine derivatives may irritate respiratory pathways .

- Waste Disposal : Segregate organic waste for incineration or treatment by licensed facilities to prevent environmental contamination .

Advanced: How is computational modeling applied to predict physicochemical properties?

Methodological Answer:

- LogP Calculation : Molinspiration or ACD/Labs software estimates lipophilicity (e.g., LogP ~2.5), guiding formulation for cellular uptake .

- pK Prediction : SPARC online tools determine basicity of the 2-amine group (pK ~6.8), critical for protonation-dependent solubility .

- Molecular Dynamics (MD) : Simulates aqueous solubility and aggregation behavior using GROMACS, informing solvent selection for assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.